4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine
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Overview
Description
4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, solvents, and catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions
Common reagents include acids, bases, and organic solvents, with major products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2-aminothiazole: Known for its antimicrobial properties.
4-methylthiazole: Used in flavor and fragrance industries.
Benzothiazole: Explored for its anticancer and antimicrobial activities
4-({3-[(2-amino-1,3-thiazol-4-yl)methyl]phenyl}methyl)-1,3-thiazol-2-amine stands out due to its unique structure, which allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2503201-93-0 |
---|---|
Molecular Formula |
C14H14N4S2 |
Molecular Weight |
302.4 |
Purity |
95 |
Origin of Product |
United States |
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